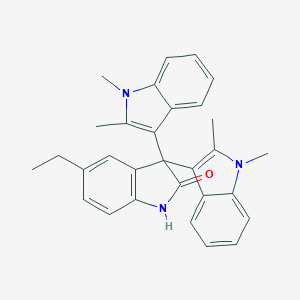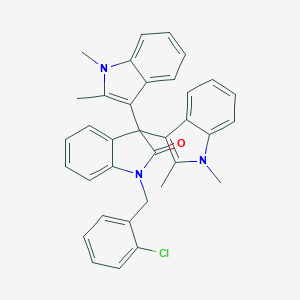![molecular formula C25H28ClNO2S2 B307486 2-[(2-chlorobenzyl)sulfanyl]-4-(3,5-ditert-butyl-4-hydroxybenzylidene)-1,3-thiazol-5(4H)-one](/img/structure/B307486.png)
2-[(2-chlorobenzyl)sulfanyl]-4-(3,5-ditert-butyl-4-hydroxybenzylidene)-1,3-thiazol-5(4H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(2-chlorobenzyl)sulfanyl]-4-(3,5-ditert-butyl-4-hydroxybenzylidene)-1,3-thiazol-5(4H)-one is a compound that belongs to the thiazole family. It is a synthetic compound that has been widely studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and material science.
作用機序
The mechanism of action of 2-[(2-chlorobenzyl)sulfanyl]-4-(3,5-ditert-butyl-4-hydroxybenzylidene)-1,3-thiazol-5(4H)-one involves its ability to scavenge free radicals and inhibit the production of reactive oxygen species. The compound also modulates various signaling pathways involved in inflammation and cancer progression. It has been shown to induce apoptosis and inhibit cell proliferation in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation in various cell and animal models. The compound has also been shown to improve glucose metabolism and insulin sensitivity in diabetic animal models. Furthermore, it has been shown to inhibit tumor growth and metastasis in various cancer models.
実験室実験の利点と制限
One of the major advantages of 2-[(2-chlorobenzyl)sulfanyl]-4-(3,5-ditert-butyl-4-hydroxybenzylidene)-1,3-thiazol-5(4H)-one is its broad range of potential applications in various fields, including medicinal chemistry, biochemistry, and material science. The compound is relatively easy to synthesize and has been shown to exhibit excellent stability and solubility properties. However, one of the limitations of the compound is its potential toxicity and side effects, which need to be carefully evaluated before its clinical use.
将来の方向性
The future directions for the research on 2-[(2-chlorobenzyl)sulfanyl]-4-(3,5-ditert-butyl-4-hydroxybenzylidene)-1,3-thiazol-5(4H)-one include further studies on its potential applications in various diseases, including cancer, diabetes, and neurodegenerative disorders. The compound can be further modified to improve its pharmacokinetic and pharmacodynamic properties. Furthermore, the compound can be studied for its potential use in nanomedicine and drug delivery systems.
合成法
The synthesis of 2-[(2-chlorobenzyl)sulfanyl]-4-(3,5-ditert-butyl-4-hydroxybenzylidene)-1,3-thiazol-5(4H)-one involves the reaction of 2-chlorobenzyl mercaptan with 3,5-ditert-butyl-4-hydroxybenzaldehyde and 2-aminothiazole in the presence of a suitable catalyst. The reaction proceeds via a condensation reaction, resulting in the formation of the target compound. The synthesis method has been optimized for high yield and purity, and the compound has been characterized using various spectroscopic techniques.
科学的研究の応用
2-[(2-chlorobenzyl)sulfanyl]-4-(3,5-ditert-butyl-4-hydroxybenzylidene)-1,3-thiazol-5(4H)-one has been extensively studied for its potential applications in medicinal chemistry. The compound has been shown to possess antioxidant, anti-inflammatory, and anticancer properties. It has been studied for its potential use in the treatment of various diseases, including cancer, diabetes, and neurodegenerative disorders.
特性
分子式 |
C25H28ClNO2S2 |
|---|---|
分子量 |
474.1 g/mol |
IUPAC名 |
(4Z)-2-[(2-chlorophenyl)methylsulfanyl]-4-[(3,5-ditert-butyl-4-hydroxyphenyl)methylidene]-1,3-thiazol-5-one |
InChI |
InChI=1S/C25H28ClNO2S2/c1-24(2,3)17-11-15(12-18(21(17)28)25(4,5)6)13-20-22(29)31-23(27-20)30-14-16-9-7-8-10-19(16)26/h7-13,28H,14H2,1-6H3/b20-13- |
InChIキー |
QAOFLMJUYIJZER-MOSHPQCFSA-N |
異性体SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)/C=C\2/C(=O)SC(=N2)SCC3=CC=CC=C3Cl |
SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C=C2C(=O)SC(=N2)SCC3=CC=CC=C3Cl |
正規SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C=C2C(=O)SC(=N2)SCC3=CC=CC=C3Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[3-(Allylsulfanyl)-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-2-chlorophenyl methyl ether](/img/structure/B307403.png)
![3-(Allylsulfanyl)-6-(3-bromo-5-chloro-2-methoxyphenyl)-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B307404.png)

![Allyl 6-(3-fluorophenyl)-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-3-yl sulfide](/img/structure/B307407.png)
![Allyl 6-(5-methyl-2-thienyl)-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-3-yl sulfide](/img/structure/B307408.png)
![3-(Allylsulfanyl)-7-propionyl-6-(2,4,6-trimethoxyphenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B307410.png)
![1-{3-[(2-chlorobenzyl)sulfanyl]-6-[4-(trifluoromethyl)phenyl][1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl}ethanone](/img/structure/B307412.png)


![3-(Allylsulfanyl)-6-[3-(cyclopentyloxy)phenyl]-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B307417.png)
![1-[10-bromo-6-(4-ethoxyphenyl)-3-(ethylsulfanyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl]ethanone](/img/structure/B307418.png)
![2-(acetyloxy)-3-bromo-5-[(2-[4-chloro(methyl)anilino]-4-oxo-1,3-thiazol-5(4H)-ylidene)methyl]phenyl acetate](/img/structure/B307420.png)
![3-(Allylsulfanyl)-6-(3-bromo-4-ethoxy-5-methoxyphenyl)-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B307423.png)
![1-{6-[2-(benzyloxy)phenyl]-3-[(2-chlorobenzyl)sulfanyl][1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl}ethanone](/img/structure/B307425.png)